Flumethasone

Overview

Description

Flumethasone, also known as Flumetasone, is a synthetic glucocorticoid corticosteroid and a corticosteroid ester .

Synthesis Analysis

Flumethasone can be analyzed using various methods such as Thin-Layer Chromatography (TLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). These methods have been used for the concurrent assessment of Flumethasone Pivalate and Clioquinol in their combinations in ear drop formulations or in the presence of Phenoxyethanol Preservative in their cream formulations .Molecular Structure Analysis

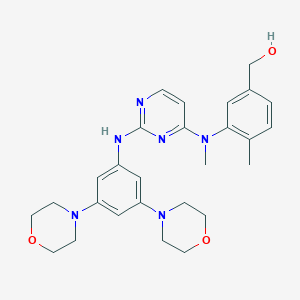

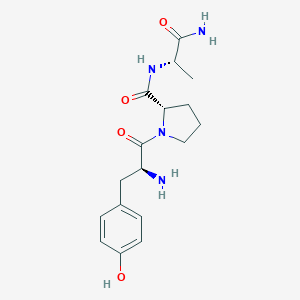

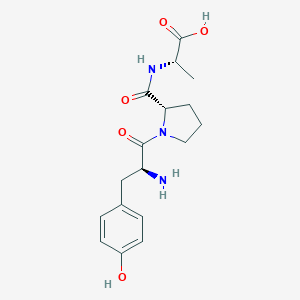

The molecular formula of Flumethasone is C22H28F2O5. It has an average mass of 410.452 Da and a monoisotopic mass of 410.190491 Da .Chemical Reactions Analysis

Flumethasone can be analyzed using innovative TLC methods and new UHPLC methods. These methods have been used for the concurrent assessment of Flumethasone Pivalate and Clioquinol in their combinations in ear drop formulations or in the presence of Phenoxyethanol Preservative in their cream formulations .Physical And Chemical Properties Analysis

Flumethasone has a molecular formula of C22H28F2O5 and a molecular weight of 410.45. It is a solid substance that is soluble in DMSO at 70 mg/mL .Scientific Research Applications

Dermatology

Flumethasone is a corticosteroid used to treat various skin conditions. It has anti-inflammatory, antipruritic, and vasoconstrictive properties . It is used in the treatment of conditions such as contact dermatitis, atopic dermatitis, eczema, psoriasis, and diaper rash .

Pharmaceutical Analysis

Flumethasone is used in pharmaceutical analysis, particularly in the simultaneous assessment of flumethasone pivalate (FP) and clioquinol (CL) in their combinations in ear drop formulations or in the presence of phenoxyethanol preservative (PEP) in their cream formulations . Two novel separation methods have been presented for this purpose: a thin-layer chromatographic (TLC) method and an ultra-high-performance liquid chromatographic method (UHPLC) .

Treatment of Atopic Dermatitis

Flumethasone is used in combination with other drugs like Neomycin to treat atopic dermatitis . This combination is used both for general atopic dermatitis and for atopic dermatitis of the external ear canal .

Treatment of Cradle Cap

Cradle cap, a common condition in infants, can be treated with a combination of Flumethasone and Neomycin .

Treatment of Dermatosis

Flumethasone is used in combination with Clioquinol to treat dermatosis . Dermatosis is a general term that describes diseases of the skin.

Treatment of Discoid Lupus Erythematosus (DLE)

Flumethasone, in combination with Neomycin, is used to treat Discoid Lupus Erythematosus (DLE), a chronic skin condition characterized by inflammation and scarring type skin lesions which can lead to permanent scarring, hair loss, and hyperpigmentation .

Treatment of Infantile Eczema

Infantile eczema, a condition that causes the skin to become red, itchy, and inflamed, can be treated with a combination of Flumethasone and Neomycin .

Treatment of Inflammatory Skin Disease

Flumethasone is used in combination with Salicylic acid to treat inflammatory skin diseases . This combination helps to reduce inflammation and soothe the skin.

Mechanism of Action

Target of Action

Flumethasone primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of inflammation and immune response .

Mode of Action

Flumethasone acts as a glucocorticoid receptor agonist . Upon binding to the glucocorticoid receptor, the flumethasone-receptor complex translocates to the nucleus, where it triggers a variety of genetic activations and repressions . This interaction results in anti-inflammatory, antipruritic, and vasoconstrictive effects .

Biochemical Pathways

The anti-inflammatory actions of flumethasone involve lipocortins , which are phospholipase A2 inhibitory proteins . These proteins control the biosynthesis of prostaglandins and leukotrienes by inhibiting arachidonic acid . This inhibition results in a decrease in inflammation, exudation, and itching .

Result of Action

The molecular and cellular effects of flumethasone’s action include a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, a lowering of lymphocyte concentrations, and the prevention of antigen-antibody binding . These effects result in the suppression of the immune response and the alleviation of inflammation .

Safety and Hazards

Future Directions

There are ongoing studies on Flumethasone, particularly on its analytical methods. For instance, novel separation methods have been presented for the concurrent assessment of Flumethasone Pivalate and Clioquinol in their combinations in ear drop formulations or in the presence of Phenoxyethanol Preservative in their cream formulations .

properties

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXURHACBFYSXBI-GQKYHHCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045365 | |

| Record name | Flumethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Flumethasone is a glucocorticoid receptor agonist. This complex binds to the nucleus causing a variety of genetic activation and repressions. The antiinflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. The immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. Flumethasone binds to plasma transcortin, and it becomes active when it is not bound to transcortin. | |

| Record name | Flumethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00663 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Flumethasone | |

CAS RN |

2135-17-3 | |

| Record name | Flumetasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2135-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumethasone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002135173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00663 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flumethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flumetasone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMETHASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR3CD8SX89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of flumethasone?

A1: Flumethasone is a synthetic glucocorticoid that exerts its effects by binding to the glucocorticoid receptor. [, , ] This binding leads to a cascade of downstream effects, including modulation of gene expression and interference with inflammatory pathways. [, , , ]

Q2: What are the specific downstream effects of flumethasone binding to the glucocorticoid receptor?

A2: Flumethasone binding to the glucocorticoid receptor influences numerous physiological processes. Primarily, it exhibits potent anti-inflammatory action by suppressing the production of inflammatory mediators like prostaglandin E2. [, ] It also impacts glucose metabolism, often leading to insulin resistance. [] Additionally, flumethasone can affect wool growth in sheep, causing shedding or alterations in fiber characteristics. [, ]

Q3: How does flumethasone's effect on wool growth differ based on the route of administration?

A3: Studies in Merino wethers demonstrated that intravenous administration of flumethasone consistently led to wool shedding. [] Subcutaneous and intraruminal administration produced similar, although sometimes less pronounced, effects on wool growth. [] The route of administration influences the plasma concentration profile of flumethasone, potentially impacting its efficacy. []

Q4: Does flumethasone interact with other drugs?

A4: Flumethasone can interact with thiocyanate, synergistically inhibiting wool growth in sheep. [] This interaction highlights the importance of considering potential drug-drug interactions when administering flumethasone.

Q5: What is the molecular formula and weight of flumethasone?

A5: The molecular formula of flumethasone is C22H28F2O5. Its molecular weight is 422.46 g/mol. [, ]

Q6: Is there any spectroscopic data available for flumethasone?

A6: UV spectrophotometry is commonly employed for the detection and quantification of flumethasone. [, , , ] The maximum absorbance (λmax) is typically observed around 235-240 nm. [, , ]

Q7: What is the pharmacokinetic profile of flumethasone in camels?

A7: In camels, flumethasone follows a two-compartment model after intravenous administration. [] The terminal elimination half-life is approximately 10.45 hours, with a total body clearance of 115.8 ml/h/kg. []

Q8: How does flumethasone affect cortisol levels in camels?

A8: Flumethasone effectively suppresses cortisol levels in camels, reflecting its potent glucocorticoid activity. [] Pharmacodynamic modeling indicated a low IC50 for flumethasone on cortisol suppression, further confirming its potency. []

Q9: How long are dexamethasone and flumethasone detectable in milk after intramuscular injection in cows?

A9: After a single intramuscular injection in cows, dexamethasone residues in milk can exceed the maximum residue limit for several days, highlighting potential food safety concerns. [, ] Flumethasone residues are generally lower and clear more quickly than dexamethasone. [] These findings emphasize the importance of responsible drug use in food-producing animals.

Q10: Has the efficacy of flumethasone been evaluated in in vitro models?

A10: Yes, studies using equine synoviocytes demonstrated that flumethasone effectively inhibits prostaglandin E2 production in a dose-dependent manner. [] This in vitro model provides evidence for flumethasone's anti-inflammatory properties at the cellular level.

Q11: Are there any animal models used to study the effects of flumethasone?

A11: Several animal models have been employed to study various aspects of flumethasone. Studies in sheep demonstrated its efficacy in inducing parturition. [, , , , ] Researchers also investigated its effects on wool growth, respiratory distress syndrome in calves, and insulin resistance. [, , , ]

Q12: What analytical techniques are commonly employed for the quantification of flumethasone?

A12: High-performance liquid chromatography (HPLC) [, , , ] and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , ] are widely used for the accurate and sensitive quantification of flumethasone in various matrices. Thin-layer chromatography (TLC) coupled with densitometry is also utilized, particularly for analyzing pharmaceutical formulations. [, , ]

Q13: Are there any immunoassays available for the detection of flumethasone?

A13: Enzyme-linked immunosorbent assays (ELISAs) have been developed for the detection of flumethasone in different matrices, including urine, milk, and liver. [, , ] These immunoassays offer a rapid and cost-effective approach for screening purposes.

Q14: What is known about the stability of flumethasone in different formulations?

A14: Flumethasone is often formulated as a pivalate ester for topical applications. [, , , , ] Analytical techniques, such as TLC and HPLC, are crucial for ensuring the quality and stability of these formulations. [, ]

Q15: How does flumethasone compare to other glucocorticoids in terms of potency and efficacy?

A15: Flumethasone is considered a highly potent glucocorticoid. [, , ] In a study comparing flumethasone pivalate with other topical corticosteroids, flumethasone demonstrated superior or equivalent efficacy in a significant portion of the patients. []

Q16: Has flumethasone been used in combination with other drugs for therapeutic purposes?

A16: Yes, flumethasone has been successfully combined with antibiotics for treating bacterial infections, such as Pasteurella haemolytica bronchopneumonia in calves. [] It has also been formulated with antifungals and antibacterials for treating dermatological conditions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]piperidine](/img/structure/B526374.png)

![3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1h-benzimidazol-2-yl]methoxy}benzoic acid](/img/structure/B526671.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-piperazin-1-ylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B526734.png)

![(4R)-2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile](/img/structure/B527043.png)

![5-phenyl-N'-[(E)-3-quinolin-8-ylprop-2-enoyl]-1,2-oxazole-3-carbohydrazide](/img/structure/B527095.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-2-[4-(4-methyl-1,3-thiazol-2-yl)phenoxy]acetamide](/img/structure/B527096.png)

![2-[(3-Bromobenzoyl)amino]-5-chlorobenzoic acid](/img/structure/B527145.png)